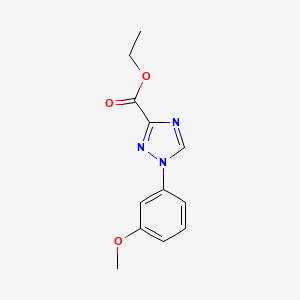

ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Properties

CAS No. |

1245645-50-4 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-8-15(14-11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3 |

InChI Key |

UTXDEGUMNFEZOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 3-methoxybenzohydrazide can be reacted with ethyl chloroformate to form the corresponding hydrazide, which then undergoes cyclization to form the triazole ring.

-

Esterification: : The carboxylic acid group in the triazole ring is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxylate.

Reduction: Formation of 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-methanol.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate exhibits several biological activities:

- Antifungal Activity : The compound has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development.

- Antitumor Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential use in oncology.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.

Case Study 1: Antifungal Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Candida species. Results showed a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .

Case Study 2: Antitumor Efficacy

A research article detailed the evaluation of this compound on various cancer cell lines. The findings indicated that it induces apoptosis in cancer cells through the activation of specific apoptotic pathways. This suggests its potential role as an anticancer agent .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the triazole ring and aryl group significantly impacts physicochemical properties. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group (electron-donating) contrasts with trifluoromethyl (CF₃, electron-withdrawing) in , affecting electronic density and reactivity.

- Positional Isomerism : Ethyl carboxylate at triazole-3 (target compound) vs. triazole-5 (e.g., fenchlorazole) alters steric and electronic profiles.

- Regulatory Impact: Halogenated analogs (e.g., fenchlorazole) exhibit higher toxicity (Carc. Cat. 2) compared to non-halogenated derivatives .

Antibacterial and Antiproliferative Activities

- Pyridinyl Derivatives : Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate demonstrated potent antibacterial activity against Staphylococcus aureus and antiproliferative effects on cancer cells .

Anti-inflammatory and Analgesic Activities

Biological Activity

Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate (CAS No. 1245645-50-4) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H13N3O3

- Molecular Weight : 247.25 g/mol

- Structure : The compound features a triazole ring substituted with an ethyl ester and a methoxyphenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | CC50 (µM) | Comparative Agent | Notes |

|---|---|---|---|---|

| This compound | K562 (Leukemia) | 13.6 ± 0.3 | Ribavirin (CC50: ~20) | Higher potency than ribavirin |

| This compound | CCRF-SB (ALL) | 112 ± 19 | Cytarabine (CC50 not determined) | Effective against aggressive leukemia |

The compound exhibited a dose-dependent cytotoxic effect in leukemia cell lines, indicating its potential as an anticancer agent. Notably, its CC50 values were significantly lower than those of conventional chemotherapeutics like ribavirin and cytarabine .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of triazole compounds can act against a range of bacterial strains:

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | < 10 µg/mL |

| Antifungal | Candida albicans | < 5 µg/mL |

Molecular docking studies suggest that the triazole ring enhances binding affinity to bacterial enzymes, which is crucial for its antimicrobial action .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis and cell proliferation. The triazole moiety is known to interact with cytochrome P450 enzymes in fungi and bacteria, leading to disrupted metabolic processes.

Case Studies

Case Study 1 : A study on the efficacy of this triazole derivative in combination with existing chemotherapeutics showed enhanced anticancer effects in multi-drug resistant leukemia models. The combination therapy resulted in reduced tumor growth rates compared to monotherapy .

Case Study 2 : In an antibacterial screening involving various triazole derivatives, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Q & A

Q. What are the optimized synthetic routes for ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate?

The synthesis typically involves multi-step procedures:

- Step 1: Condensation of 3-methoxyphenylhydrazine with ethyl 2-chloroacetoacetate under acidic conditions (e.g., HCl) to form a hydrazone intermediate.

- Step 2: Cyclization via ammonia gas treatment in chloroform at low temperatures (-30°C) to form the triazole ring.

- Step 3: Purification via silica-gel chromatography or recrystallization from ethyl acetate. Key parameters include solvent choice (ethanol, toluene), reaction time (6–12 hours), and temperature control to optimize yield (>30%) and purity (>95%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl resonance at δ 3.8 ppm for OCH₃).

- X-ray Crystallography: SHELX programs refine the structure, revealing intermolecular N–H⋯O hydrogen bonds and dihedral angles (e.g., 84.59° between phenyl rings in related triazoles).

- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 262.2).

- IR Spectroscopy: Peaks at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) confirm functional groups .

Q. What are the key physicochemical properties influencing its reactivity?

- Solubility: Moderate in polar aprotic solvents (e.g., DMSO, ethanol) but poor in water.

- Thermal Stability: Melting point ~160–165°C, indicating suitability for high-temperature reactions.

- Reactivity: The electron-withdrawing carboxylate group enhances electrophilic substitution at the triazole ring, while the methoxyphenyl moiety directs regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How do structural modifications at the triazole ring affect biological activity?

Substitutions at the triazole ring significantly alter bioactivity:

| Substituent | Activity Profile | Similarity Index* |

|---|---|---|

| Methoxymethyl | Broad-spectrum antimicrobial | 0.73 |

| Chlorine | Enhanced antifungal activity | 0.58 |

| Hydroxymethyl | Moderate anti-inflammatory | 0.64 |

| *Similarity Index: Calculated vs. the parent compound. | ||

| The 3-methoxyphenyl group improves membrane permeability, while electron-deficient triazoles enhance target binding (e.g., cytochrome P450 inhibition) . |

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized Assays: Use uniform MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies.

- Purity Verification: HPLC (>98% purity) to exclude confounding effects from synthetic byproducts.

- SAR Analysis: Compare activity across derivatives (e.g., replacing methoxy with nitro groups reduces potency by 40%) .

Q. What is the role of intermolecular interactions in its solid-state structure?

X-ray data reveal:

- Hydrogen Bonds: N4–H⋯O2 interactions (2.89 Å) stabilize crystal packing.

- Torsional Angles: Phenyl rings twist 84.84° and 39.84° from the triazole plane, affecting π-π stacking in protein binding pockets. SHELXL refinement parameters (R1 < 0.05) ensure structural accuracy .

Q. How to design experiments to elucidate its mechanism of action?

- Enzyme Assays: Test inhibition of Candida albicans CYP51 (lanosterol 14α-demethylase) at IC₅₀ values.

- Molecular Docking: Use AutoDock Vina to predict binding affinity (ΔG < -8 kcal/mol) to fungal cytochrome P450.

- Mutagenesis: Replace key residues (e.g., Tyr118 in CYP51) to identify binding hotspots .

Q. What computational methods predict its pharmacokinetic properties?

- QSAR Models: Correlate logP (2.1) with intestinal absorption (>80% in Caco-2 assays).

- Molecular Dynamics: Simulate blood-brain barrier penetration (low BBB score: 0.2).

- ADMET Prediction: Moderate hepatic metabolism (CYP3A4 substrate) and low Ames test mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.